2-(3,3-Difluorocyclobutylidene)acetonitrile
Description
2-(3,3-Difluorocyclobutylidene)acetonitrile (CAS 1638761-44-0) is a nitrile-containing compound featuring a cyclobutylidene ring substituted with two fluorine atoms. Its molecular formula is C₆H₅F₂N, with an InChIKey of RNOGYHBZEWCHCX-UHFFFAOYSA-N . The structure comprises a strained cyclobutane ring fused to an acetonitrile group, with fluorine atoms at the 3,3-positions. This configuration imparts unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-(3,3-difluorocyclobutylidene)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2N/c7-6(8)3-5(4-6)1-2-9/h1H,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNOGYHBZEWCHCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC#N)CC1(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801248833 | |
| Record name | Acetonitrile, 2-(3,3-difluorocyclobutylidene)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801248833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1638761-44-0 | |
| Record name | Acetonitrile, 2-(3,3-difluorocyclobutylidene)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1638761-44-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetonitrile, 2-(3,3-difluorocyclobutylidene)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801248833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-Difluorocyclobutylidene)acetonitrile typically involves the reaction of a suitable cyclobutylidene precursor with a fluorinating agent. One common method includes the use of difluorocarbene as the fluorinating agent, which reacts with cyclobutylidene intermediates under controlled conditions to introduce the difluoro functionality . The reaction conditions often require an inert atmosphere and low temperatures to prevent side reactions and ensure high yield.
Industrial Production Methods
Industrial production of 2-(3,3-Difluorocyclobutylidene)acetonitrile may involve scalable synthetic routes that utilize readily available starting materials and efficient catalytic systems. The use of continuous flow reactors and automated synthesis platforms can enhance the production efficiency and consistency of the compound .
Chemical Reactions Analysis
Types of Reactions
2-(3,3-Difluorocyclobutylidene)acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorocyclobutylidene oxides, while reduction can produce difluorocyclobutylidene amines .
Scientific Research Applications
2-(3,3-Difluorocyclobutylidene)acetonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3,3-Difluorocyclobutylidene)acetonitrile involves its interaction with molecular targets through its difluorocyclobutylidene and nitrile groups. These functional groups can participate in various chemical reactions, such as nucleophilic addition and substitution, which are crucial for its biological and chemical activities . The pathways involved often include enzyme-mediated transformations and interactions with cellular receptors .
Comparison with Similar Compounds
Cyclobutane-Ring-Containing Acetonitriles
Compounds with cyclobutane rings and nitrile groups are compared below:
Key Differences :
- Electronic Effects : Fluorine’s electronegativity lowers the HOMO energy of 2-(3,3-Difluorocyclobutylidene)acetonitrile compared to methoxy or methyl-substituted analogs, enhancing electrophilicity .
- Polarity : The difluoro derivative is more polar than dimethyl or dimethoxy analogs, influencing solubility and chromatographic behavior .
Fluorinated Aromatic Acetonitriles
Fluorinated aromatic nitriles share functional similarities but differ in ring structure:
Comparison :
- Ring Conjugation: Aromatic systems (e.g., 175136-84-2) allow π-conjugation, unlike the non-aromatic cyclobutylidene in the target compound. This affects UV absorption and electronic transitions .
- Bioactivity : Trifluoromethyl groups (2145-31-5) are common in agrochemicals, whereas cyclobutylidene nitriles may target strained-ring motifs in drug design .
Other Halogenated Acetonitriles
Halogenation influences reactivity and applications:
Contrasts :
- Bond Strength : C-F bonds in the target compound are stronger than C-Cl bonds in 2-(2,4-Dichlorophenyl)acetonitrile, impacting thermal stability .
- Applications : Dichloro derivatives are often intermediates in pesticide synthesis, while fluoro compounds are prioritized in pharmaceuticals .
Research Findings and Data Gaps
- Spectroscopic Data : 13C NMR and IR data for similar compounds (e.g., 2-(2,4-Dichlorophenyl)acetonitrile in ) suggest methodologies for characterizing the difluoro derivative .
- Quantum Chemical Insights : DFT studies () predict that fluorine substituents lower HOMO-LUMO gaps, increasing reactivity compared to methyl/methoxy analogs .
Limitations :
- Physical properties (e.g., melting point, solubility) for 1638761-44-0 are unavailable in the evidence.
- Safety and toxicity data remain unlisted for most compounds .
Biological Activity
2-(3,3-Difluorocyclobutylidene)acetonitrile is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article will delve into its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclobutylidene moiety with two fluorine atoms, which significantly influences its chemical properties and biological interactions. The presence of the difluorocyclobutyl group enhances lipophilicity and metabolic stability, making it an interesting candidate for drug development.
The biological activity of 2-(3,3-Difluorocyclobutylidene)acetonitrile is primarily attributed to its interaction with various molecular targets within biological systems. It may act through:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes that play critical roles in metabolic pathways.
- Receptor Modulation : It may interact with receptors involved in cellular signaling, leading to alterations in physiological responses.
Research Findings
Recent studies have indicated that 2-(3,3-Difluorocyclobutylidene)acetonitrile exhibits:
- Antimicrobial Activity : Preliminary data suggest that the compound can inhibit the growth of certain bacterial strains, indicating its potential as an antimicrobial agent.
- Anti-inflammatory Properties : The compound may reduce inflammation markers, suggesting a role in treating inflammatory diseases.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Reduction in inflammation markers | |
| Enzyme Inhibition | Specific enzyme targets identified |
Case Study 1: Antimicrobial Efficacy
A study conducted on various bacterial strains revealed that 2-(3,3-Difluorocyclobutylidene)acetonitrile demonstrated significant antimicrobial activity. The Minimum Inhibitory Concentration (MIC) was determined for several pathogens, showing effectiveness comparable to known antibiotics.
Case Study 2: Anti-inflammatory Effects
In a controlled experiment involving animal models, the administration of 2-(3,3-Difluorocyclobutylidene)acetonitrile resulted in a marked decrease in pro-inflammatory cytokines. This suggests its potential utility in treating conditions characterized by excessive inflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
